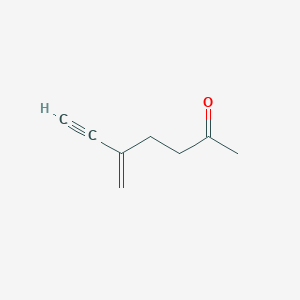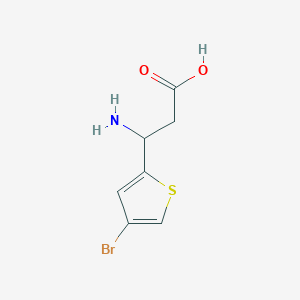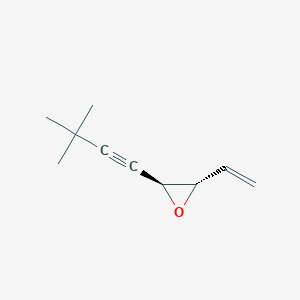
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), commonly known as dipropyleneglycol dibenzoate (DPGDB), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPGDB is a colorless and odorless liquid that is widely used as a plasticizer and solvent in various industries.
Mecanismo De Acción
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a plasticizer by reducing the glass transition temperature of PVC, which makes the material more flexible and easier to process. In organic synthesis, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a solvent and a reaction medium, facilitating the reaction between reactants. As a lubricant, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) reduces friction between metal surfaces, which increases the lifespan of metalworking tools. Additionally, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to reduce engine emissions by improving the combustion efficiency of fuels.
Efectos Bioquímicos Y Fisiológicos
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has low toxicity and is considered safe for use in various applications. However, studies have shown that exposure to high levels of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may cause skin irritation and respiratory problems. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to have estrogenic activity, which may affect the endocrine system in humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a versatile chemical compound that has many advantages in lab experiments. It is a non-toxic and non-flammable liquid that can be easily handled and stored. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has a low vapor pressure, which reduces the risk of exposure to harmful vapors. However, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has some limitations in lab experiments, such as its low solubility in water, which may affect its ability to dissolve certain compounds.
Direcciones Futuras
There are many potential future directions for the study of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI). One area of research is the development of new applications for Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), such as its use as a fuel additive or in the production of biodegradable plastics. Additionally, further research is needed to understand the long-term effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) exposure on human health and the environment. Finally, the synthesis of new compounds based on Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may lead to the discovery of new materials with unique properties and applications.
Conclusion:
In conclusion, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a chemical compound that has many potential applications in various fields of science. Its unique properties make it a versatile and valuable material for use in lab experiments and industrial applications. However, further research is needed to fully understand the effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) on human health and the environment, and to develop new applications for this important chemical compound.
Métodos De Síntesis
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) can be synthesized by the reaction of dipropylene glycol with benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) as a major product with high purity.
Aplicaciones Científicas De Investigación
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as medical devices, toys, and food packaging. Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has also been used as a solvent in the synthesis of organic compounds and as a lubricant in the production of metalworking fluids. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been studied for its potential use as a fuel additive, due to its ability to reduce engine emissions.
Propiedades
Número CAS |
173032-92-3 |
|---|---|
Nombre del producto |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2S,3S)-2-(3,3-dimethylbut-1-ynyl)-3-ethenyloxirane |
InChI |
InChI=1S/C10H14O/c1-5-8-9(11-8)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3/t8-,9-/m0/s1 |
Clave InChI |
GYINHZXBVAZMNI-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)C#C[C@H]1[C@@H](O1)C=C |
SMILES |
CC(C)(C)C#CC1C(O1)C=C |
SMILES canónico |
CC(C)(C)C#CC1C(O1)C=C |
Sinónimos |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




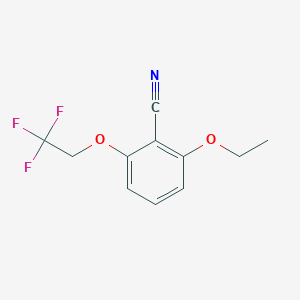

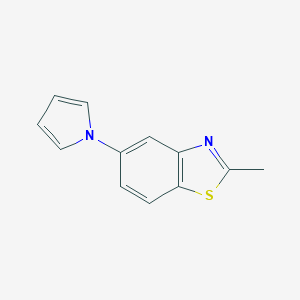
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
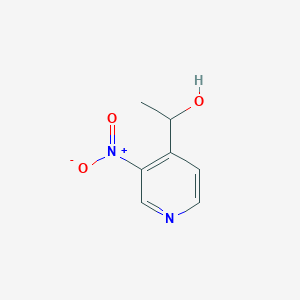
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
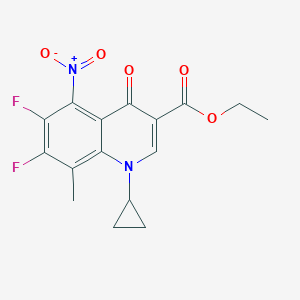
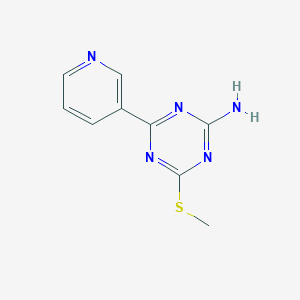
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
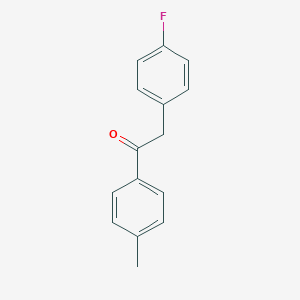
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
